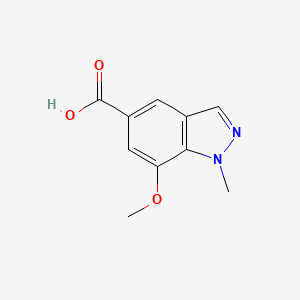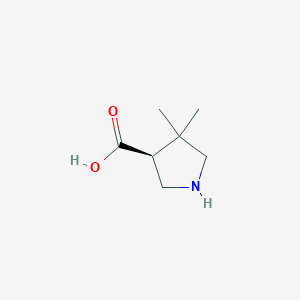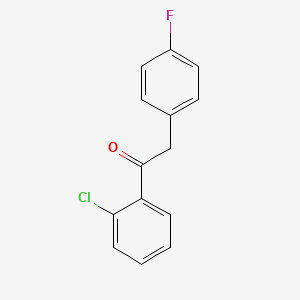
1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one
Übersicht
Beschreibung
1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one, commonly known as 2-CF, is a synthetic compound that has been used in scientific research for a variety of applications. It is a highly potent compound that has been shown to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interaction Analysis
Molecular Structure and Hyperpolarizability Studies : The molecular structure of derivatives similar to "1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one" has been analyzed using spectroscopic methods and quantum chemical calculations. For instance, studies on compounds like (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one have revealed insights into their vibrational wavenumbers, geometrical parameters, and hyper-conjugative interactions. Notably, the first hyperpolarizability of these compounds suggests their potential as nonlinear optical (NLO) materials, with electron density transfer dynamics providing insights into their electronic properties (Najiya et al., 2014).
Crystal Structure and Hirshfeld Surface Analysis : Crystallographic studies, including Hirshfeld surface analysis, offer a detailed view of the intermolecular interactions and molecular packing in crystals of similar compounds. Such analyses have helped in understanding the dihedral angles, hydrogen bonding patterns, and π–π stacking interactions, which are crucial for the material's stability and potential applications (Shikhaliyev et al., 2019).
Potential Applications in Materials Science
Isostructural and Structural Characterization : The synthesis and structural characterization of isostructural compounds, such as 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, demonstrate the diverse applications of such molecules in materials science. Their planar structures and perpendicular orientation of fluorophenyl groups highlight unique geometrical features that could be exploited in designing new materials (Kariuki et al., 2021).
Photoionization Spectroscopy for Conformational Studies : The study of conformational landscapes through resonant two-photon ionization (R2PI) spectroscopy provides insights into the effects of halogenation on molecular geometry and interaction strength. Such research helps in understanding the molecular behavior in various environments and can inform the development of materials with specific optical or electronic properties (Rondino et al., 2016).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO/c15-13-4-2-1-3-12(13)14(17)9-10-5-7-11(16)8-6-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKXQTAJSUAEJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B3366315.png)
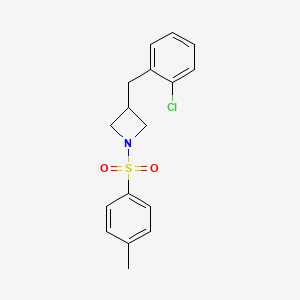
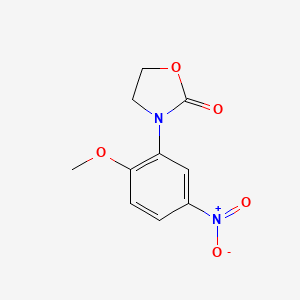

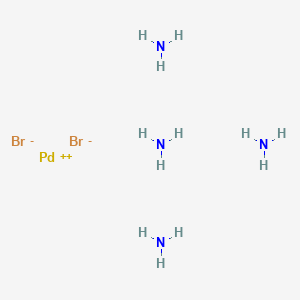
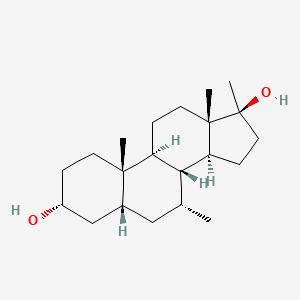
![2-Bromo-6-[4-(methylamino)piperidino]benzonitrile](/img/structure/B3366356.png)
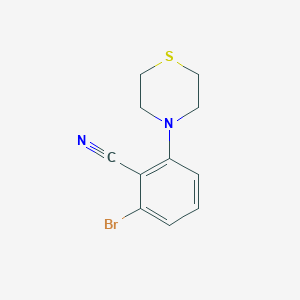
![[4-(3,4-Difluorophenoxy)pyridin-2-yl]methanamine](/img/structure/B3366384.png)

![5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3366405.png)

